molecular formula C6H8F2O3 B2408518 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2361635-73-4

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2408518
CAS No.: 2361635-73-4
M. Wt: 166.124
InChI Key: ZBNQUVQZVCNMIV-MYNUVTBMSA-N
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Description

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group, a hydroxy group, and a carboxylic acid group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Uniqueness

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQUVQZVCNMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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